Tetraglycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H8O3/c4*4-1-3(6)2-5/h4*3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKSTGLAIMQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56491-53-3 | |

| Record name | Tetraglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of tetraglycerol"

An In-depth Technical Guide to the Synthesis and Characterization of Tetraglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as polyglycerol-4, is a polyol composed of four glycerol units linked by ether bonds.[1][2] It is a member of the polyglycerol family, which is gaining significant attention due to its biocompatibility, hydrophilicity, and versatile chemical functionality.[2] As a derivative of glycerol, a readily available and renewable resource, this compound and its esters have found widespread applications in the food, cosmetics, and pharmaceutical industries as emulsifiers, stabilizers, and controlled-release agents.[1][2][] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C12H26O9 | [1] |

| Molecular Weight | 368.38 g/mol | [4] |

| Appearance | Yellowish viscous liquid or crystalline solid | [1][] |

| Melting Point | 178°C (for crystalline solid) | [1] |

| Classification | Polyether, Polyalcohol | [1] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the polymerization of glycerol.[1][5] This process typically involves the dehydration and condensation of glycerol molecules at elevated temperatures, often in the presence of a catalyst.[2][6]

Synthesis Pathway

The synthesis of this compound from glycerol proceeds through a condensation reaction where water is eliminated to form ether linkages between glycerol monomers.

Caption: Synthesis pathway of this compound via glycerol polymerization.

Experimental Protocols

This method utilizes a strong acid catalyst to promote the etherification of glycerol.[5]

-

Materials:

-

Glycerol (anhydrous)

-

Sulfuric acid (or other strong acids like triflic acid, hydrochloric acid)[5]

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Apparatus:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Vacuum pump

-

-

Procedure:

-

Charge the round-bottom flask with anhydrous glycerol.

-

Add a catalytic amount of sulfuric acid (typically 1-5 wt%).[5]

-

Begin stirring and purge the system with an inert gas.

-

Heat the mixture to a temperature of at least 110°C, and up to 200°C, under reduced pressure (below 400 mmHg).[5]

-

The reaction is monitored by the collection of water in the condenser.

-

After the desired reaction time, cool the mixture.

-

The crude polyglycerol mixture is then purified.

-

Alkaline catalysts are also commonly employed for glycerol polymerization.[7]

-

Materials:

-

Glycerol

-

Sodium hydroxide (or other alkaline catalysts like potassium hydroxide)[7]

-

-

Procedure:

-

Heat glycerol containing the alkaline catalyst (up to 2%) to a temperature range of 200-270°C.[7]

-

Evaporate any residual water before initiating the polymerization.[6]

-

The condensation water is collected as the reaction proceeds.[6]

-

After completion, the reaction mixture is cooled and neutralized. For instance, sulfuric acid can be used to neutralize a sodium hydroxide catalyst, forming sodium sulfate which can be filtered out.[6]

-

Purification of this compound

The product of glycerol polymerization is a mixture of polyglycerols of varying chain lengths.[2] Purification is necessary to isolate this compound.

-

Deodorization and Decolorization: The crude product can be heated under reduced pressure in a stream of nitrogen or water vapor to remove volatile impurities and odors.[8] Activated carbon can be used to remove colored components.[8]

-

Ion Exchange: To remove ionic catalysts and other charged impurities, the polyglycerol mixture can be passed through an ion-exchange resin.[8][9][10]

-

Distillation: While challenging due to the high boiling points and viscosity, fractional distillation under high vacuum can be used to separate the different polyglycerol oligomers.

Characterization of this compound

A combination of analytical techniques is required to confirm the structure, purity, and properties of the synthesized this compound.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Analytical Techniques and Protocols

-

Purpose: To elucidate the chemical structure, including the confirmation of ether linkages and the presence of hydroxyl groups.

-

Protocol Outline:

-

Dissolve a small sample of the purified this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

-

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol Outline:

-

Place a small amount of the liquid sample between two KBr plates or use an ATR-FTIR setup.

-

Record the infrared spectrum over a range of approximately 4000 to 400 cm-1.

-

Identify characteristic absorption bands, such as the broad O-H stretch of the hydroxyl groups (around 3300 cm-1) and the C-O stretch of the ether linkages (around 1100 cm-1).

-

-

Purpose: To determine the molecular weight and fragmentation pattern of this compound.

-

Protocol Outline:

-

Prepare a dilute solution of the sample.

-

Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Analyze the mass-to-charge ratio of the resulting ions to confirm the molecular weight of this compound.

-

-

Purpose: To assess the purity of the sample and quantify the amount of this compound in a mixture.

-

Protocol Outline for HPLC:

-

Select a suitable column (e.g., a reversed-phase C18 column).

-

Prepare a mobile phase, which may consist of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Inject the sample and monitor the elution profile using a suitable detector (e.g., a refractive index detector).

-

The purity can be determined by the relative area of the peak corresponding to this compound.

-

-

Protocol Outline for Gas Chromatography (GC):

-

Derivatize the sample to increase its volatility if necessary.

-

Inject the sample into the GC equipped with an appropriate column.

-

Use a temperature gradient to separate the components of the mixture.

-

Detect the eluting compounds, often with a flame ionization detector (FID).

-

Applications in Drug Development

This compound and its derivatives are valuable in pharmaceutical formulations.[] They can be used to:

-

Enhance the stability and solubility of active pharmaceutical ingredients (APIs).[]

-

Act as excipients in creams and lotions.[1]

-

Formulate controlled-release drug delivery systems.[2]

-

Serve as building blocks for creating more complex, biocompatible polymers for biomedical applications.[2]

Conclusion

The synthesis of this compound is primarily achieved through the catalyzed polymerization of glycerol, a sustainable starting material. The resulting polyglycerol mixture requires robust purification techniques to isolate this compound. A suite of analytical methods is essential for the thorough characterization of its structure and purity. The unique properties of this compound make it a highly valuable compound for researchers and professionals in drug development and other scientific fields.

References

- 1. Buy this compound (EVT-355902) | 56491-53-3 [evitachem.com]

- 2. This compound | 56491-53-3 | Benchchem [benchchem.com]

- 4. This compound | C12H32O12 | CID 19708237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]

- 6. EP0719752A1 - Process for producing polyglycerols and polyglycerol esters - Google Patents [patents.google.com]

- 7. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]

- 8. PROCESS FOR PRODUCING POLYGLYCEROL - Patent 1568677 [data.epo.org]

- 9. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

- 10. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetraglycerol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraglycerol, also known as polyglycerol-4 (PG-4), is a polyether polyol composed of four glycerol units linked by ether bonds. As a member of the polyglycerol family, it has garnered significant interest across various scientific and industrial sectors, including pharmaceuticals, cosmetics, and food science, owing to its unique physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and applications of this compound, with a focus on its relevance to research and development.

Chemical Structure

The term "this compound" can be ambiguous as it may refer to a mixture of isomers, including linear, branched, and cyclic structures. The properties and functions of this compound are highly dependent on its specific molecular architecture.

Linear this compound: The linear isomer consists of four glycerol units connected in a chain. The IUPAC name for a linear this compound is 3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol .

Branched and Cyclic Isomers: The polymerization of glycerol can also lead to the formation of branched structures, where glycerol units are attached to the secondary hydroxyl groups of other units, and cyclic structures. Commercial this compound is often a mixture of these isomers.

The molecular formula for this compound can be represented as C12H26O9 for the dehydrated polymer, although it is sometimes cited as C12H32O12, which corresponds to four individual glycerol molecules.[1][2]

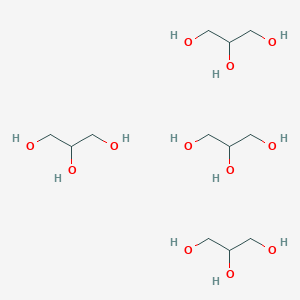

Below is a diagram illustrating the potential isomeric structures of this compound.

Caption: Isomeric forms of this compound.

Physicochemical Properties

This compound is typically a clear, colorless to yellowish, viscous, and hygroscopic liquid.[3][4] Its physical and chemical properties can vary depending on the isomeric composition and purity.

| Property | Value | Reference |

| Appearance | Yellowish viscous liquid | [] |

| Molecular Weight | 368.38 g/mol | [1] |

| Melting Point | 178 °C | [2] |

| Water Content | < 1 g/kg | [3] |

| Purity | 95% | [] |

| Solubility | Miscible with water | [4] |

Experimental Protocols

Synthesis of Linear Polyglycerol-4

The synthesis of linear polyglycerol involves a multi-step process to control the polymerization and avoid the formation of branched isomers.[6][7]

1. Protection of the Monomer: The primary hydroxyl group of a glycerol derivative, such as solketal (isopropylidene glycerol), is protected to prevent branching. The remaining hydroxyl group is then converted to a more reactive species, for example, by reaction with epichlorohydrin to form the glycidyl ether.

2. Anionic Ring-Opening Polymerization: The protected monomer undergoes anionic ring-opening polymerization. An initiator, such as an alkoxide, is used to start the polymerization process. The reaction is typically carried out in an aprotic solvent under an inert atmosphere. The degree of polymerization is controlled by the monomer-to-initiator ratio.

3. Deprotection: After polymerization, the protecting groups are removed to yield the final linear polyglycerol. For example, the isopropylidene group can be removed by acid-catalyzed hydrolysis.

The following diagram outlines the general workflow for the synthesis of linear polyglycerol-4.

Caption: Synthesis workflow for linear polyglycerol-4.

Analysis of this compound

The analysis of this compound and its derivatives often involves chromatographic techniques to separate and identify the different oligomers and isomers. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Applications in Research and Drug Development

The biocompatibility, high water solubility, and multifunctional nature of polyglycerols make them attractive for various biomedical and pharmaceutical applications.[6]

Drug Delivery: this compound and its derivatives are explored as carriers for drug delivery. Their hydrophilic nature can improve the solubility of poorly water-soluble drugs, and the multiple hydroxyl groups can be functionalized for targeted delivery or controlled release. For instance, matrices prepared from this compound esters have shown a steady rate of protein release without a significant initial burst.[]

Bioconjugation: Linear polyglycerols are being investigated as alternatives to polyethylene glycol (PEG) for the modification of proteins and other biologics.[8] This process, known as "polyglycerolation," can enhance the stability and circulation time of therapeutic proteins while potentially reducing immunogenicity.

Cosmetic and Personal Care Formulations: In cosmetics, polyglycerol-4 is used as a humectant, emulsifier, and solubilizer.[4] Its ability to retain moisture makes it a valuable ingredient in skincare products.

Conclusion

This compound is a versatile polyether polyol with a complex chemistry and a wide range of applications. Understanding its isomeric structures and their corresponding properties is crucial for its effective utilization in research and development. The ability to synthesize well-defined linear architectures opens up new possibilities for its application in advanced fields such as drug delivery and bioconjugation. As research continues, the full potential of this compound as a multifunctional platform in science and industry is yet to be fully realized.

References

- 1. This compound | C12H32O12 | CID 19708237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-355902) | 56491-53-3 [evitachem.com]

- 3. lookpolymers.com [lookpolymers.com]

- 4. Pure VEGETABLE POLYGLYCERINE-4 - Spiga Nord S.p.A. [spiganord.com]

- 6. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 571. Linear Polyglycerol for N-terminal-selective Modification of Interleukin-4 • AG Haag • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

Polyglycerol-4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglycerol-4 (PG-4), also known as tetraglycerol, is a versatile polyol polymer synthesized from the controlled polymerization of glycerol. Its unique combination of hydrophilicity, biocompatibility, and a high density of hydroxyl groups makes it a valuable excipient in the pharmaceutical, cosmetic, and food industries. This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of polyglycerol-4, with a focus on its application in drug development.

Chemical Structure and Composition

Polyglycerol-4 is a complex mixture of oligomers, with the predominant species being the tetramer of glycerol. The polymerization process can lead to a variety of linear, branched, and cyclic structures. A representative chemical structure of a linear polyglycerol-4 molecule is depicted below. Commercial polyglycerol-4 is a clear, yellowish, viscous liquid that is less hygroscopic than glycerol or diglycerol.[1] It is miscible with water and has excellent moisturizing properties, making it a good water-based solvent.[2][3]

Caption: Representative chemical structure of a linear Polyglycerol-4 molecule.

The composition of a typical commercial Polyglycerol-4 product is detailed in the table below.

| Component | Value |

| Diglycerol | < 10% |

| Triglycerol | 30 - 45% |

| This compound | 25 - 45% |

| Sum of Di, Tri and this compound | > 75% |

| Pentaglycerol and Hexaglycerol | 15 - 30% |

| Heptaglycerol and higher oligomers | < 10% |

| Water | < 1 g/kg |

| Chloride | < 100 mg/kg |

| Data obtained from a commercial product data sheet.[1][4] |

Physicochemical Properties

The physicochemical properties of polyglycerol-4 are crucial for its functionality in various applications. These properties can vary depending on the specific manufacturing process and the resulting oligomer distribution.

| Property | Typical Value/Range | Method of Analysis |

| Appearance | Clear, yellowish, viscous liquid | Visual Inspection |

| Solubility | Miscible with water, ethanol, and glycols | Visual Inspection |

| Molecular Formula (Ideal) | C12H26O9 | - |

| Hydroxyl Value (mg KOH/g) | 950 - 1150 | Titration |

| Viscosity (mPa·s at 20°C) | 3000 - 7000 | Viscometer |

| Refractive Index (at 20°C) | 1.480 - 1.490 | Refractometer |

| Density (g/cm³ at 20°C) | 1.20 - 1.25 | Densitometer |

Experimental Protocols

Synthesis of Polyglycerol-4

The synthesis of polyglycerol-4 is typically achieved through the alkali-catalyzed polymerization of glycerol at elevated temperatures. The following is a general experimental protocol.

References

"mechanism of tetraglycerol polymerization from glycerol"

An in-depth technical guide on the mechanism of tetraglycerol polymerization from glycerol, tailored for researchers, scientists, and drug development professionals.

Introduction

Polyglycerols are versatile polymers synthesized from the renewable resource glycerol. They are characterized by a polyether backbone with pendant hydroxyl groups, which imparts hydrophilicity, biocompatibility, and chemical functionality. This compound, a specific oligomer consisting of four glycerol units, is of particular interest in pharmaceutical and biomedical applications due to its properties as a solubilizer, humectant, and building block for more complex macromolecules. This guide provides a detailed overview of the core mechanism of this compound formation from glycerol, including reaction conditions, experimental protocols, and analytical methods.

Core Mechanism of Polymerization

The conversion of glycerol to this compound and other polyglycerols is primarily achieved through a base-catalyzed polycondensation reaction at elevated temperatures. The fundamental chemistry involves the formation of ether linkages between glycerol molecules with the concurrent elimination of water.

The process can be summarized in the following key steps:

-

Deprotonation: A strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates one of the hydroxyl groups of a glycerol molecule, forming a more reactive glyceroxide or glycerol alkoxide anion.

-

Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile and attacks a primary hydroxyl group of another glycerol molecule. This results in the formation of a diglycerol molecule and the regeneration of a hydroxide ion.

-

Water Elimination: The reaction is an equilibrium process. To drive the polymerization forward and achieve higher-order oligomers like this compound, the water byproduct must be continuously removed from the reaction mixture, typically by applying a vacuum or sparging with an inert gas.

-

Chain Propagation: The process continues as the newly formed diglycerol and subsequent oligomers are themselves deprotonated and react with other glycerol or polyglycerol molecules. This leads to a mixture of linear, branched, and cyclic polyglycerols of varying degrees of polymerization. The distribution of these products is highly dependent on the reaction conditions.

Quantitative Data and Reaction Parameters

The yield of this compound and the overall composition of the resulting polyglycerol mixture are highly sensitive to reaction parameters. Key variables include temperature, pressure (vacuum), catalyst type, and catalyst concentration.

| Parameter | Typical Range | Effect on Polymerization |

| Temperature | 220 - 260 °C | Higher temperatures increase the reaction rate but can also lead to side reactions and the formation of undesired byproducts like acrolein. |

| Pressure | 5 - 50 mbar (Vacuum) | A vacuum is essential for removing water, which drives the equilibrium towards higher molecular weight polyglycerols. |

| Catalyst | NaOH, KOH, Na₂CO₃ | Alkali hydroxides are highly effective. The choice of cation can influence the distribution of linear vs. branched isomers. |

| Catalyst Conc. | 1 - 5 wt% | Higher concentrations increase the reaction rate but can also promote side reactions and make catalyst removal more difficult. |

| Product Component | Typical Composition (%) in Crude Mixture |

| Unreacted Glycerol | 10 - 30% |

| Diglycerol | 20 - 40% |

| Triglycerol | 15 - 25% |

| This compound | 10 - 20% |

| Higher Polyglycerols | 5 - 15% |

| Cyclic Polyglycerols | 1 - 5% |

Note: The exact composition can vary significantly based on the specific reaction conditions employed.

Detailed Experimental Protocols

Protocol for Synthesis of Polyglycerol

This protocol describes a general procedure for the batch synthesis of a polyglycerol mixture enriched in this compound.

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a temperature probe, and a distillation condenser connected to a vacuum pump via a cold trap.

-

Reagent Charging: Charge the flask with anhydrous glycerol (e.g., 500 g) and the chosen base catalyst (e.g., 2.5 g of NaOH, 0.5 wt%).

-

Inerting: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove air.

-

Heating and Reaction:

-

Begin stirring and heat the mixture to approximately 120 °C under atmospheric pressure to remove any residual moisture.

-

Gradually increase the temperature to the target reaction temperature (e.g., 240 °C).

-

Once the target temperature is reached, slowly apply vacuum to facilitate the removal of water produced during the condensation reaction.

-

Maintain the reaction under these conditions for several hours (e.g., 4-8 hours). The reaction progress can be monitored by measuring the amount of water collected in the cold trap.

-

-

Quenching and Neutralization:

-

Cool the reaction mixture to below 100 °C.

-

Slowly add an acid (e.g., phosphoric acid) to neutralize the basic catalyst. The endpoint can be checked with pH paper.

-

-

Purification: The resulting crude polyglycerol is a viscous, amber-colored liquid. The salt formed during neutralization can be removed by filtration. Further purification to isolate this compound requires fractional vacuum distillation.

Protocol for GC-MS Characterization (with Derivatization)

Polyglycerols are not volatile and require derivatization to be analyzed by gas chromatography (GC). Silylation is a common method to replace the active hydrogens on the hydroxyl groups.

-

Sample Preparation: Prepare a dilute solution of the crude polyglycerol sample in an appropriate solvent (e.g., pyridine or DMF).

-

Silylation:

-

To approximately 1 mg of the polyglycerol sample in a vial, add 100 µL of pyridine and 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5).

-

Employ a temperature program that allows for the separation of the different silylated polyglycerol oligomers (e.g., start at 100 °C, ramp to 350 °C).

-

The mass spectrometer will provide fragmentation patterns that help identify the different polyglycerol species (diglycerol, triglycerol, this compound, etc.).

-

Workflow and Process Visualization

The overall process from synthesis to characterization can be visualized as a logical workflow.

Exploring the Biocompatibility of Tetraglycerol: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of tetraglycerol, a polyglycerol of growing interest in the pharmaceutical and biomedical fields. Due to its unique physicochemical properties, including high hydrophilicity, a dense arrangement of hydroxyl groups, and a stable ether linkage, this compound and its derivatives are being explored as drug delivery vehicles, components of tissue engineering scaffolds, and excipients in various formulations. This document synthesizes available data on the biocompatibility of this compound and the broader class of polyglycerols, presenting key findings from in vitro and in vivo studies, detailing experimental protocols, and visualizing assessment workflows.

Physicochemical Properties and Biocompatibility

This compound is a hydrophilic polymer with a well-defined structure, which is a key determinant of its biological interactions. Its biocompatibility is largely attributed to its highly hydrophilic nature, which is thought to minimize protein adsorption and subsequent inflammatory responses. The ether bonds linking the glycerol units are highly stable against enzymatic and hydrolytic degradation, ensuring the material's integrity in biological environments.

In Vitro Biocompatibility Assessment

In vitro assays are fundamental in the initial screening of a material's biocompatibility, providing insights into its potential for causing cellular damage.

Cytotoxicity

Cytotoxicity assays evaluate the potential of a substance to cause cell death or inhibit cell growth. For polyglycerols, including this compound, these studies consistently demonstrate a low level of toxicity across various cell lines.

Table 1: Summary of In Vitro Cytotoxicity Data for Polyglycerols

| Assay Type | Cell Line | Test Substance | Concentration Range | Results | Reference |

| MTT Assay | Human Dermal Fibroblasts | Polyglycerol Esters | Up to 1000 µg/mL | High cell viability (>90%) observed at all concentrations. No significant cytotoxic effects noted. | General finding from biocompatibility studies of polyglycerol-based materials. |

| Neutral Red Uptake | Not Specified | Polyglycerol-4 Oleate | Not Specified | Found to be non-cytotoxic. | Safety Assessment of Polyglyceryl Esters |

| Agar Diffusion | Not Specified | Polyglycerol Esters | Not Specified | No evidence of cytotoxicity. | General biocompatibility testing protocols for polymers. |

2.1.1 Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Human dermal fibroblasts are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Test Substance Preparation: this compound is dissolved in a sterile, serum-free cell culture medium to create a stock solution, which is then serially diluted to achieve the desired concentration range (e.g., 10-1000 µg/mL).

-

Exposure: The culture medium in the wells is replaced with the medium containing different concentrations of this compound. Control wells contain only the culture medium (negative control) and a known cytotoxic agent like sodium lauryl sulfate (positive control). The plates are then incubated for 24-72 hours.

-

MTT Addition: After the exposure period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage relative to the negative control.

Tetraglycerol Derivatives: A Technical Guide to Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tetraglycerol and its derivatives, compounds of increasing significance in the pharmaceutical, cosmetic, and food industries. With a focus on their synthesis, physicochemical properties, and diverse applications, this document aims to serve as a comprehensive resource for researchers and professionals in drug development and material science. The inherent biocompatibility, versatile chemical structure, and tunable properties of this compound derivatives make them exceptional candidates for advanced applications such as drug delivery systems, emulsifying agents, and biocompatible materials. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes and relationships to facilitate a deeper understanding and application of these promising compounds.

Introduction to this compound and its Derivatives

This compound is a polyol composed of four glycerol units linked by ether bonds. Its derivatives are typically formed through the esterification of this compound with fatty acids, leading to a versatile class of nonionic surfactants and polymers with a wide range of hydrophilic-lipophilic balance (HLB) values.[1] The most prominent derivatives include polyglycerol esters of fatty acids (PGEs) and polyesters like poly(glycerol sebacate) (PGS).

The unique architecture of this compound, featuring multiple hydroxyl groups, allows for extensive modification, enabling the synthesis of derivatives with tailored properties for specific applications.[2] These derivatives are gaining traction as biocompatible and biodegradable alternatives to polyethylene glycol (PEG)-based compounds.[1] Their applications span from use as emulsifiers in food and cosmetics to sophisticated drug delivery vehicles and scaffolds for tissue engineering.[3][4]

Physicochemical Properties of this compound Derivatives

The functional characteristics of this compound derivatives are dictated by their physicochemical properties, which can be fine-tuned by altering the degree of glycerol polymerization, the type of fatty acid used for esterification, and the degree of esterification.[1]

Table 1: Physicochemical Properties of this compound and Select Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | HLB Value |

| This compound | 56491-53-3 | C12H26O9 | 314.33 | Yellowish viscous liquid | - |

| Polyglyceryl-4 Stearate | 68004-11-5 | C30H60O10 | 580.8 | Waxy solid | ~11 |

| Polyglyceryl-4 Laurate | 75798-42-4 | C24H48O10 | 496.6 | Yellow viscous liquid | ~13 |

| Polyglyceryl-4 Oleate | 9007-48-1 | C30H58O10 | 578.8 | Viscous liquid | ~10 |

Note: Molecular weight and HLB values can vary depending on the specific grade and purity of the commercial product.

Table 2: Drug Delivery Characteristics of this compound-Based Nanocarriers

| Drug | Carrier System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Reference |

| Doxorubicin | Polyglycerol-adipate nanoparticles | ~5 | ~85 | Sustained release over 72h | [5] |

| Paclitaxel | Hyperbranched polyglycerol-coated PLA nanoparticles | ~10 | >90 | Controlled release | [6] |

| Quercetin | Poly(Glycerol) microparticles | ~15 | ~95 | Sustained release | [3] |

Synthesis of this compound Derivatives: Experimental Protocols

The synthesis of this compound derivatives can be achieved through various methods, including direct esterification, transesterification, and polymerization. The choice of method influences the final properties of the product.

General Synthesis of Polyglycerol Esters (PGEs)

Polyglycerol esters are typically synthesized via the direct esterification of polyglycerol with fatty acids under vacuum at elevated temperatures, often in the presence of an alkaline catalyst.

Experimental Protocol: Synthesis of Polyglyceryl-4 Monolaurate

-

Reactants: this compound (1 mole) and Lauric Acid (1 mole).

-

Catalyst: Sodium hydroxide (0.1% of the total reactant weight).

-

Procedure:

-

Charge a reaction vessel equipped with a stirrer, thermometer, and vacuum inlet with this compound and lauric acid.

-

Heat the mixture to 70°C under nitrogen flow to melt the reactants.

-

Add the sodium hydroxide catalyst to the molten mixture.

-

Gradually increase the temperature to 220-240°C while applying a vacuum (around 20 mmHg).

-

Maintain the reaction for 4-6 hours, monitoring the acid value of the mixture. The reaction is considered complete when the acid value is below 2.

-

Cool the reaction mixture to 80°C and neutralize the catalyst with an equivalent amount of phosphoric acid.

-

The resulting product is polyglyceryl-4 monolaurate.

-

Synthesis of Poly(glycerol sebacate) (PGS)

PGS, a biodegradable and biocompatible elastomer, is synthesized through the polycondensation of glycerol and sebacic acid.

Experimental Protocol: Microwave-Assisted Synthesis of PGS Pre-polymer

-

Reactants: Equimolar amounts of glycerol and sebacic acid.

-

Apparatus: A domestic microwave oven (e.g., 650 W).

-

Procedure:

-

Mix equimolar amounts of glycerol and sebacic acid in a microwave-safe vessel.

-

Place the vessel in the microwave oven and irradiate for 3 minutes with 15-second intervals of heating and no heating to control the temperature.

-

The resulting viscous liquid is the PGS pre-polymer.

-

For crosslinking, the pre-polymer is typically cured at elevated temperatures (e.g., 120°C) under vacuum for 24-48 hours to form the final elastomer.

-

Potential Uses of this compound Derivatives

The versatile properties of this compound derivatives have led to their application in numerous fields.

Drug Delivery Systems

The amphiphilic nature of PGEs makes them excellent candidates for formulating nano-sized drug delivery systems such as nanoparticles, nanoemulsions, and liposomes. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[7] Hyperbranched polyglycerols have been shown to prolong the circulation time of nanoparticles in the bloodstream.[6]

Recent studies have shown that polyglycerol-decorated liposomes are internalized by immune cells through a specific and rapid pathway known as fast endophilin-mediated endocytosis (FEME), as opposed to the more common clathrin-mediated endocytosis.[8] This alternative uptake mechanism could be leveraged for targeted drug delivery to immune cells.

Caption: Cellular uptake of polyglycerol-coated nanocarriers via Fast Endophilin-Mediated Endocytosis (FEME).

Emulsifiers and Stabilizers

With a wide range of HLB values, PGEs are highly effective emulsifiers for creating stable oil-in-water (o/w) and water-in-oil (w/o) emulsions in the food, cosmetic, and pharmaceutical industries.[9] They are used in creams, lotions, and various food products to improve texture and shelf-life.

Biocompatible Materials and Tissue Engineering

Poly(glycerol sebacate) is a biodegradable elastomer with tunable mechanical properties, making it an attractive material for soft tissue engineering scaffolds.[10] Its biocompatibility and ability to support cell growth have been demonstrated in various studies.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows and the relationships between different derivative types can aid in understanding and planning research.

Caption: Workflow for the synthesis and characterization of Poly(glycerol sebacate) (PGS).

Caption: Logical relationship of this compound derivatives and their primary applications.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of materials with significant potential across various scientific and industrial sectors. Their tunable physicochemical properties, coupled with their biocompatibility and biodegradability, make them particularly attractive for advanced applications in drug delivery and tissue engineering. This guide has provided a foundational understanding of their synthesis, properties, and uses, supported by detailed protocols and data. Further research into the biological interactions and formulation optimization of this compound derivatives will undoubtedly unlock new and innovative applications in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glycerol-Based Polymer to Improve the Cellular Uptake of Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polyglyceryl-4 stearate | 68004-11-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Tetraglycerol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties of tetraglycerol, a polyglycerol of significant interest in the pharmaceutical, cosmetic, and food industries. As a mixture of various structural isomers, the bulk properties of this compound are a composite of its constituent molecules. Understanding the relationship between isomeric structure and physical characteristics is crucial for formulation development, quality control, and the synthesis of advanced drug delivery systems.

Introduction to this compound and Its Isomers

This compound, also known as Polyglycerol-4, is a polymer consisting of four glycerol units linked by ether bonds. Its synthesis, typically through the polymerization of glycerol at high temperatures with the aid of acid or base catalysts, is a non-specific process that yields a complex mixture of isomers. These isomers can be broadly categorized as:

-

Linear: Four glycerol units connected in a chain.

-

Branched: Featuring dendritic or side-chain structures.

-

Cyclic: Containing one or more ring structures formed by intramolecular etherification.

The distribution of these isomers is highly dependent on the synthesis method. For instance, acid-catalyzed condensation often results in complex, branched mixtures, whereas enzymatic catalysis can offer greater selectivity for linear chains. This isomeric distribution is a critical determinant of the final product's physicochemical properties and, consequently, its functional performance.

Physicochemical Properties of this compound

The properties of commercial this compound are an average of its isomeric components. While data for isolated, pure isomers is scarce in public literature, the properties of these mixtures are well-documented. The structural variations among isomers—such as the degree of branching and the presence of cyclic structures—directly influence properties like viscosity, density, and solubility.

Table 1: Summary of Physicochemical Properties of this compound (Mixture)

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₂H₂₆O₉ | |

| Molecular Weight | ~314.33 g/mol (Calculated for C₁₂H₂₆O₉) | |

| Appearance | Yellowish, viscous, syrupy liquid | |

| Melting Point | Not applicable for mixed liquid; purified forms can be crystalline (e.g., 178°C) | |

| Density | Varies with temperature and isomer distribution; generally > 1.2 g/cm³ | |

| Viscosity | High; significantly influenced by temperature and isomeric composition. Branched isomers typically increase viscosity. | |

| Refractive Index (20°C) | Approx. 1.47 | [1] |

| Solubility | Highly soluble in water due to numerous hydroxyl groups. Soluble in alcohols and some polar organic solvents. | |

| Hydrophilic-Lipophilic Balance (HLB) | Approx. 9.5 (for Polyglycerol-4), suitable for oil-in-water emulsions. |

Influence of Isomeric Structure on Properties

The relationship between the isomeric structure of this compound and its bulk properties is a key area of study. The synthesis method dictates the isomer profile, which in turn defines the material's characteristics.

Experimental Protocols

Accurate characterization of this compound requires a suite of analytical techniques to determine both its bulk physical properties and its complex isomeric composition.

4.1 Determination of Viscosity

-

Principle: Measures the fluid's resistance to flow. The viscosity of this compound is highly dependent on temperature and isomeric composition.

-

Apparatus: A rotational viscometer (e.g., Brookfield type) or a rheometer.

-

Methodology:

-

Calibrate the instrument using standard viscosity fluids.

-

Place a precisely measured volume of the this compound sample into the sample cup, ensuring the system is thermostatically controlled to the desired temperature (e.g., 25°C).

-

Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range (typically 10-90%).

-

Allow the reading to stabilize for several minutes before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

-

Repeat measurements at different temperatures to establish a viscosity-temperature profile.

-

4.2 Determination of Density

-

Principle: Measures the mass per unit volume of the substance.

-

Apparatus: An oscillating U-tube densitometer or a specific gravity pycnometer.

-

Methodology (Oscillating U-tube):

-

Calibrate the instrument with dry air and deionized water at the measurement temperature.

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Record the density value, typically in g/cm³, once the reading is stable.

-

4.3 Determination of Refractive Index

-

Principle: Measures how light propagates through the material, which is related to its composition and purity.

-

Apparatus: An Abbé or digital refractometer with temperature control.

-

Methodology:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Apply a small drop of the this compound sample onto the prism surface.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument (e.g., 20°C).

-

View the scale through the eyepiece (for an Abbé refractometer) or read the digital display to obtain the refractive index (nD).

-

4.4 Characterization of Isomeric Distribution

-

Principle: Separation and identification of different this compound isomers based on their chemical structure and polarity. This is crucial for understanding batch-to-batch variability.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD).

-

Methodology:

-

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable mobile phase solvent (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of a polar solvent (like water) and gradually increasing the concentration of a less polar organic solvent (like acetonitrile or methanol). This allows for the separation of isomers with slightly different polarities.

-

-

Detection and Identification:

-

The eluting compounds are detected by MS or CAD.

-

Mass Spectrometry provides mass-to-charge ratio data for each separated peak, confirming that they are isomers (having the same molecular weight) and aiding in structural elucidation based on fragmentation patterns.

-

-

Quantification: The relative percentage of each isomer is determined by integrating the area under each peak in the chromatogram.

-

Conclusion

The physicochemical properties of this compound are intrinsically linked to its complex isomeric composition, which is a direct outcome of the synthetic route employed. For researchers and drug development professionals, a thorough characterization of these properties is not merely academic but a practical necessity for ensuring product consistency, optimizing formulation performance, and innovating in areas such as controlled drug release and the stabilization of biologics. The application of robust analytical protocols, particularly chromatographic techniques, is essential for elucidating the structure-property relationships that govern the functionality of this versatile polyol.

References

Methodological & Application

Application Notes and Protocols for Evaluating Tetraglycerol as a Cryoprotectant for Cell Lines

Introduction

The successful cryopreservation of cell lines is fundamental to biomedical research and the development of cell-based therapies. The process relies on the use of cryoprotective agents (CPAs) to mitigate cellular damage during freezing and thawing. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used CPAs, their inherent toxicities necessitate the search for safer and more effective alternatives.[1][2][3][4][5] Tetraglycerol, a polyglycerol, presents a potential alternative due to its biocompatibility and water-solubility.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate and utilize this compound as a cryoprotectant for various cell lines. The following sections detail the mechanisms of cryoinjury, a comparative analysis of established CPAs, and standardized protocols for testing and validation.

Mechanisms of Cellular Cryoinjury and Cryoprotection

During cryopreservation, cells are exposed to multiple stressors that can lead to irreversible damage and cell death. Understanding these mechanisms is crucial for developing effective cryopreservation protocols.

-

Extracellular Ice Formation: As the temperature drops below the freezing point of the culture medium, ice crystals form in the extracellular space. This increases the solute concentration in the remaining unfrozen medium, creating a hyperosmotic environment.

-

Cellular Dehydration: The osmotic imbalance drives water out of the cells, leading to significant cell shrinkage and increased intracellular solute concentrations, which can be toxic.

-

Intracellular Ice Formation: If the cooling rate is too rapid, water does not have sufficient time to move out of the cell, leading to the formation of damaging ice crystals within the cytoplasm.[6]

-

Recrystallization: During thawing, small ice crystals can fuse to form larger ones, a process known as recrystallization, which can cause mechanical damage to cellular structures.[6]

Cryoprotectants mitigate this damage by:

-

Lowering the Freezing Point: This reduces the amount of ice formed at any given temperature.

-

Increasing Viscosity: This slows down the rate of ice crystal growth.

-

Interacting with Cell Membranes: Some CPAs can stabilize cell membranes, making them less susceptible to damage.

Caption: Key mechanisms of cellular injury during cryopreservation.

Comparative Analysis of Standard Cryoprotectants

To evaluate the efficacy of a novel cryoprotectant like this compound, it is essential to benchmark its performance against established agents such as DMSO and glycerol.

| Feature | Dimethyl Sulfoxide (DMSO) | Glycerol |

| Mechanism | Intracellular, membrane penetrating[1][5] | Intracellular, membrane penetrating[1][5] |

| Typical Concentration | 5-10% (v/v)[1][7] | 10-20% (v/v)[1] |

| Permeation Rate | Rapid[1][4] | Slower than DMSO[1] |

| Toxicity | Can be toxic to some cell lines; requires removal after thawing[4][8] | Generally less toxic than DMSO but can cause osmotic stress[9] |

| Applications | Widely used for a broad range of mammalian cell lines[2][10][11] | Used for some cell types, particularly those sensitive to DMSO[11] |

Experimental Protocol: Evaluation of this compound as a Cryoprotectant

This protocol provides a framework for assessing the cryoprotective efficacy of this compound. It is recommended to perform a dose-response study to determine the optimal concentration of this compound for each cell line.

Materials:

-

Log-phase cell culture

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl Sulfoxide (DMSO) as a control

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid nitrogen storage dewar

-

37°C water bath

-

Hemocytometer or automated cell counter

-

Trypan blue solution or other viability stain

Procedure:

-

Preparation of Cryopreservation Media:

-

Prepare a 2x stock solution of the desired this compound concentration in complete culture medium. For example, for a final concentration of 10%, prepare a 20% this compound solution.

-

Prepare a 2x stock solution of 10% DMSO in complete culture medium as a positive control.

-

Prepare a cryopreservation medium without any cryoprotectant as a negative control.

-

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

-

For suspension cells, directly collect the cells from the culture flask.

-

Centrifuge the cell suspension at 150-300 x g for 5 minutes.[7]

-

Discard the supernatant and resuspend the cell pellet in a small volume of complete culture medium.

-

-

Cell Counting and Viability Assessment:

-

Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be above 90% before freezing.[7]

-

Adjust the cell concentration to 2 x 10^6 cells/mL in complete culture medium.

-

-

Addition of Cryoprotectant:

-

Slowly add an equal volume of the 2x this compound cryopreservation medium to the cell suspension while gently mixing. This will result in a final cell concentration of 1 x 10^6 cells/mL and the desired final concentration of this compound.

-

Repeat this step for the DMSO control and the negative control.

-

Incubate the cell suspension at room temperature for 10-15 minutes to allow for cryoprotectant permeation.[12]

-

-

Freezing:

-

Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

-

Place the cryovials into a controlled-rate freezing container.

-

Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[7]

-

Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

-

-

Thawing:

-

Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.[12]

-

Wipe the outside of the vial with 70% ethanol.

-

Immediately and slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 150-300 x g for 5 minutes to remove the cryoprotectant.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

-

Post-Thaw Analysis:

-

Perform a cell count and viability assessment using trypan blue exclusion.

-

Plate the cells at an appropriate density in a new culture flask.

-

Monitor cell attachment (for adherent cells) and proliferation over several days.

-

Assess cell morphology and function as required for the specific cell line.

-

Caption: Workflow for evaluating a novel cryoprotectant.

Data Presentation

The quantitative data from the post-thaw analysis should be summarized in a table for easy comparison between the different cryoprotectants and concentrations tested.

| Cryoprotectant | Concentration (%) | Post-Thaw Viability (%) | Cell Recovery (%) | Doubling Time (hours) |

| This compound | 5 | |||

| This compound | 10 | |||

| This compound | 15 | |||

| This compound | 20 | |||

| DMSO | 10 | |||

| No Cryoprotectant | 0 |

-

Post-Thaw Viability: (Number of viable cells / Total number of cells) x 100

-

Cell Recovery: (Total number of viable cells post-thaw / Total number of viable cells pre-freeze) x 100

-

Doubling Time: Calculated from the growth curve of the post-thaw culture.

The evaluation of novel cryoprotectants such as this compound is a critical step towards developing safer and more efficient cell preservation methods. By following the detailed protocols and utilizing the comparative data framework provided, researchers can systematically assess the potential of this compound for their specific cell lines. The ideal cryoprotectant should provide high post-thaw viability and recovery, with minimal impact on cell function and proliferation. Further studies may be required to understand the specific mechanisms of this compound's cryoprotective action.

References

- 1. ijvm.ut.ac.ir [ijvm.ut.ac.ir]

- 2. A comparison of glycerol and dimethyl sulfoxide as cryoprotective agents for an experimental tumor: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing the Effects of Two Cryoprotectant Protocols, Dimethyl-Sulfoxide (DMSO) and Glycerol, on the Recovery Rate of Cultured Keratinocytes on Amniotic Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. cellculturedish.com [cellculturedish.com]

- 6. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 细胞系冻存 [sigmaaldrich.cn]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Increased Cell Survival of Human Primary Conjunctival Stem Cells in Dimethyl Sulfoxide-Based Cryopreservation Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Cryopreservation of Cell Lines [opsdiagnostics.com]

Application Notes and Protocols for the Esterification of Tetraglycerol with Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of tetraglycerol with fatty acids, a process used to synthesize non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries. The primary focus is on enzymatic catalysis, which offers a milder and more selective alternative to chemical methods.

Introduction

Polyglycerol fatty acid esters (PGFEs) are versatile emulsifiers and surfactants synthesized from renewable resources. Their amphiphilic nature, arising from the hydrophilic polyglycerol head and the lipophilic fatty acid tail, allows for the stabilization of emulsions. The properties of PGFEs, such as the hydrophilic-lipophilic balance (HLB), can be tailored by varying the length of the polyglycerol chain, the type of fatty acid used, and the degree of esterification. This protocol details the enzymatic synthesis of PGFEs, which is favored for its high selectivity and operation under milder conditions compared to traditional chemical synthesis that often requires high temperatures and can produce undesirable byproducts.

Data Presentation

The efficiency of the esterification reaction is influenced by several factors, including the type of fatty acid, reaction temperature, reaction time, molar ratio of reactants, and enzyme concentration. The following table summarizes the optimal conditions and resulting esterification efficiencies for the synthesis of polyglycerol fatty acid esters with different chain-length fatty acids using an enzymatic approach.

| Fatty Acid Type | Optimal Reaction Temperature (°C) | Optimal Reaction Time (h) | Optimal Molar Ratio (Polyglycerol:Fatty Acid) | Optimal Enzyme Usage (wt%) | Maximum Esterification Efficiency (%) | Reference |

| Long-chain (from rice bran oil) | 84.48 | 6 | 1.35:1 | 1.41 | 69.37 | [1][2][3] |

| Medium-chain (from C. camphora seed oil) | 84.48 | 6 | 1.35:1 | 1.41 | 67.34 | [1][2][3] |

| Short-chain (acetic acid) | 84.48 | 6 | 1.35:1 | 1.41 | 71.68 | [1][2][3] |

| Stearic Acid (with Polyglycerol-2) | 80 | - | 1:1.8 | 2.7 | - | [4] |

| Linoleic Acid (with Oligoglycerol) | 90 | 4.52 | 1.59:1 | 2 | 95.82 | [5] |

Experimental Protocols

This section details the methodology for the enzymatic esterification of this compound with fatty acids in a solvent-free system.

Materials:

-

This compound (or Polyglycerol with a high this compound content)

-

Fatty Acid (e.g., oleic acid, stearic acid, lauric acid)

-

Immobilized Lipase (e.g., Lipozyme 435 or Novozym 435)

-

Hexane

-

Ethanol

-

Sodium Hydroxide (for acid value titration)

-

Phenolphthalein indicator

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Vacuum pump

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Titration apparatus

Procedure:

-

Reactant Preparation: Accurately weigh the desired amounts of this compound and fatty acid according to the chosen molar ratio (e.g., 1.35:1 polyglycerol to fatty acid) and add them to the three-necked round-bottom flask.[1][3]

-

Enzyme Addition: Add the immobilized lipase catalyst (e.g., 1.41 wt% based on the total mass of the substrates) to the flask.[1][3]

-

Reaction Setup: Assemble the reaction apparatus with the mechanical stirrer, heating mantle, and condenser.

-

Esterification Reaction:

-

Monitoring the Reaction: The progress of the reaction can be monitored by determining the acid value of the reaction mixture at different time intervals. A decrease in the acid value indicates the consumption of fatty acids and the formation of esters.

-

Enzyme Separation: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with a solvent like hexane and dried for potential reuse.

-

Product Purification:

-

The crude product may contain unreacted fatty acids, polyglycerol, and the synthesized esters.

-

Unreacted fatty acids can be removed by washing with a dilute alkaline solution or by molecular distillation.

-

The purified this compound fatty acid ester can be obtained after removing any residual solvent using a rotary evaporator.

-

-

Characterization: The final product can be characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ester linkages and determine the composition of the product.[3] The saponification value and hydroxyl value can also be determined to assess the degree of esterification.[6][7]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the esterification process.

Caption: Experimental workflow for enzymatic esterification.

Caption: Logical relationship of reaction components.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

Application of Tetraglycerol and its Hyperbranched Derivatives in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglycerols, including linear oligomers like tetraglycerol and more complex hyperbranched structures (HPG), are emerging as highly versatile and biocompatible materials for the surface functionalization of nanoparticles. Their unique properties, such as high water solubility, a multitude of hydroxyl groups for further functionalization, and low immunogenicity, make them excellent candidates for applications in drug delivery, bioimaging, and diagnostics. This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles utilizing hyperbranched polyglycerol, a representative and well-studied member of the polyglycerol family that exemplifies the advantageous properties of molecules like this compound on a larger, more complex scale.

Hyperbranched polyglycerol (HPG) is a polymer with a dendritic, globular structure, synthesized from monomers like glycidol.[1] This structure provides a high density of terminal hydroxyl groups, making it an ideal coating for nanoparticles to enhance their stability, biocompatibility, and functionality.[1][2]

Application Notes

Enhanced Stability and Biocompatibility of Nanoparticles

HPG coatings provide a dense hydrophilic layer on the surface of nanoparticles, which prevents aggregation and enhances colloidal stability in physiological media. This "stealth" property, similar to that of polyethylene glycol (PEG), allows the nanoparticles to evade uptake by the mononuclear phagocytic system (MPS), leading to prolonged circulation times in the bloodstream.[2][3] Studies have shown that HPG-coated nanoparticles exhibit minimal protein adsorption, further contributing to their biocompatibility.[4]

Platform for Drug Delivery

The numerous hydroxyl groups on the HPG surface can be readily functionalized with various molecules, including targeting ligands, imaging agents, and therapeutic drugs.[3] This multi-functionality allows for the development of sophisticated drug delivery systems that can target specific cells or tissues and release their payload in a controlled manner. For instance, HPG-coated polylactide (PLA) nanoparticles have been shown to effectively encapsulate and deliver the anti-cancer drug camptothecin, leading to improved therapeutic efficacy in vivo compared to their PEGylated counterparts.[2][4]

Bioimaging and Diagnostics

HPG can be used to coat a variety of nanoparticles for imaging applications, such as superparamagnetic iron oxide nanoparticles (SPIONs) for magnetic resonance imaging (MRI) and up-conversion nanoparticles (UCNPs) for fluorescence imaging. The HPG coating not only improves the stability and biocompatibility of these imaging agents but can also be conjugated with targeting moieties to enhance their accumulation at specific sites of interest.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on HPG-coated nanoparticles, providing insights into their physicochemical properties.

Table 1: Physicochemical Properties of HPG-Coated Nanoparticles

| Nanoparticle Core | HPG Molecular Weight (kDa) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Polylactide (PLA) | 6.8 | ~150 | < 0.2 | -20 to -30 | [4] |

| Iron Oxide (SPION) | Not Specified | 7.1 ± 1.13 (core) | Not Specified | Not Specified | [5] |

| Iron Oxide (SPION) | Not Specified | 25.1 ± 3.94 (coated) | Not Specified | Not Specified | [5] |

Table 2: Drug Loading and Encapsulation Efficiency in HPG-Coated Nanoparticles

| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PLA-HPG | Camptothecin | ~5 | > 80 | [4] |

| FA-PG-SPIONs | Lomustine | Not Specified | 46 ± 6.8 | [5] |

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polyglycerol (HPG)

This protocol describes the synthesis of HPG via anionic ring-opening multibranching polymerization of glycidol, using a partially deprotonated initiator.[6]

Materials:

-

Glycidol

-

Trimethylolpropane (TMP) (initiator)

-

Potassium methoxide (catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Dialysis tubing (MWCO suitable for desired HPG size)

Procedure:

-

Dissolve TMP in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Add potassium methoxide to the solution to partially deprotonate the TMP initiator (typically 10%).

-

Slowly add glycidol to the reaction mixture at an elevated temperature (e.g., 120 °C) over several hours. The slow addition is crucial to control the polymerization and achieve a hyperbranched structure.

-

After the addition is complete, continue the reaction for an additional 6 hours at 120 °C.[6]

-

Quench the reaction by adding methanol.

-

Purify the resulting HPG by dialysis against deionized water for several days to remove unreacted monomers, initiator, and catalyst.

-

Lyophilize the purified solution to obtain HPG as a viscous liquid or solid.

Characterization:

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

-

Structure and Degree of Branching: Analyzed by 13C Inverse-Gated (IG) NMR.[7]

Protocol 2: Coating of Iron Oxide Nanoparticles with HPG

This protocol details the coating of pre-synthesized superparamagnetic iron oxide nanoparticles (SPIONs) with HPG.[5]

Materials:

-

Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

-

Glycidol

-

Triethylene glycol (TREG)

Procedure:

-

Disperse pre-synthesized SPIONs in triethylene glycol (TREG).

-

Add glycidol to the SPION dispersion.

-

Heat the mixture to a high temperature (e.g., 300 °C) under a nitrogen atmosphere with magnetic stirring. The high temperature initiates the ring-opening polymerization of glycidol on the surface of the SPIONs.

-

Maintain the reaction for a set period to allow for the growth of the HPG shell.

-

Cool the reaction mixture to room temperature.

-

Purify the HPG-coated SPIONs by repeated washing and centrifugation or by dialysis to remove excess glycidol and TREG.

Characterization:

-

Size and Morphology: Analyzed by Transmission Electron Microscopy (TEM).

-

Successful Coating: Confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic peaks of HPG.

-

Hydrodynamic Size and Stability: Measured by Dynamic Light Scattering (DLS).

Visualizations

Below are diagrams illustrating the synthesis process and the structure of HPG-coated nanoparticles.

Caption: Workflow for the synthesis of hyperbranched polyglycerol (HPG).

Caption: General workflow for coating nanoparticles with HPG.

Caption: Simplified diagram of cellular uptake of HPG-coated nanoparticles.

Cellular Uptake and Signaling Pathways

HPG-coated nanoparticles are generally taken up by cells through endocytic pathways.[8] The specific mechanism can depend on the nanoparticle size, surface charge, and the presence of targeting ligands. Once inside the cell, the nanoparticles are typically enclosed in endosomes. For drug delivery applications, the nanoparticle is designed to either release its payload within the endosome (often triggered by the lower pH) or to escape the endosome and release the drug into the cytoplasm.[8]

While specific signaling pathways modulated by HPG-coated nanoparticles are an active area of research and depend heavily on the nanoparticle core and any loaded therapeutic, their biocompatible nature is a key advantage. The HPG coating is designed to minimize non-specific interactions with cell surface receptors that could trigger unwanted signaling cascades. For targeted therapies, ligands can be attached to the HPG to engage specific cell surface receptors and initiate desired downstream signaling events. For example, folic acid can be conjugated to the HPG surface to target cancer cells that overexpress the folate receptor, leading to enhanced cellular uptake and cytotoxicity of the encapsulated drug.[5] Further research is needed to fully elucidate the complex interactions between HPG-coated nanoparticles and various cellular signaling pathways.

References

- 1. Hyperbranched polyglycerols: recent advances in synthesis, biocompatibility and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dynamed.bme.umich.edu [dynamed.bme.umich.edu]

- 4. The effect of hyperbranched polyglycerol coatings on drug delivery using degradable polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Controlled Synthesis of Dendrite-like Polyglycerols Using Aluminum Complex for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Tetraglycerol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable oil-in-water (o/w) emulsions using tetraglycerol and its ester derivatives. The information presented here is intended to assist researchers, scientists, and drug development professionals in creating stable and effective emulsion-based delivery systems for various applications, including pharmaceuticals, cosmetics, and food products.

Introduction to this compound and its Derivatives as Emulsifiers

This compound is a polyglycerol composed of four glycerin units, forming a hydrophilic head group.[1] It can be esterified with fatty acids to create polyglyceryl esters (PGFEs), which are highly effective non-ionic surfactants.[2] These esters are amphiphilic, possessing a hydrophilic polyglycerol head and one or more lipophilic fatty acid tails. This structure allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a stable barrier around oil droplets, thus preventing coalescence and stabilizing the emulsion.[2]

The properties of PGFEs, particularly their Hydrophile-Lipophile Balance (HLB), can be tailored by varying the degree of polymerization of the glycerol, the length of the fatty acid chain, and the degree of esterification.[2] For the formation of o/w emulsions, PGFEs with HLB values in the range of 8-18 are generally suitable.[2]

Key Advantages of this compound-Based Emulsifiers:

-

Biocompatibility and Biodegradability: Derived from natural sources like vegetable oils, PGFEs are generally considered safe, biocompatible, and biodegradable.[2]

-

Versatility: The ability to tune the HLB value allows for the creation of a wide range of emulsion types with varying viscosities and sensory profiles.[2]

-

Stability: PGFEs can form stable emulsions, in some cases creating a lamellar liquid crystal phase at the oil-water interface which enhances the rigidity of the interfacial film and improves long-term stability.[2][3]

-

PEG-Free: They serve as an effective alternative to polyethylene glycol (PEG)-based surfactants.

Data Presentation: Formulation and Stability Parameters

The following tables summarize quantitative data from various studies on the formulation of o/w emulsions using different this compound derivatives.

Table 1: Emulsion Formulations with Polyglyceryl-3 Dicitrate/Stearate

| Component | Concentration (wt%) | Role | Reference |

| Polyglyceryl-3 Dicitrate/Stearate | 3.0 | O/W Emulsifier | [1] |

| Glyceryl Stearate | 2.0 | Consistency Enhancer | [1] |

| Stearyl Alcohol | 2.0 | Consistency Enhancer | [1] |

| Caprylic/Capric Triglyceride | 10.0-25.0 | Oil Phase | [1] |

| Water | q.s. to 100 | Aqueous Phase | [1] |

| Resulting Emulsion Properties | |||

| Droplet Size | 0.5 - 6.0 µm | - | [1] |

| Stability | Stable cream-like consistency | - | [1] |